molecular formula C₂₁H₂₂O₄ B1159223 16,21-Didehydro 17-Dehydroxy Prednisone

16,21-Didehydro 17-Dehydroxy Prednisone

Cat. No.: B1159223
M. Wt: 338.4
Attention: For research use only. Not for human or veterinary use.
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Description

16,21-Didehydro 17-Dehydroxy Prednisone (CAS# 102447-86-9) is a synthetic corticosteroid derivative structurally related to prednisone. Its molecular formula is C21H24O4, with a molecular weight of 340.42 g/mol . Key structural modifications include:

  • 16,21-Didehydro system: Introduction of double bonds at positions 16 and 21, altering ring conformation and electron distribution.
  • 17-Dehydroxy group: Removal of the hydroxyl group at position 17, a critical site for glucocorticoid receptor binding in prednisone .

Properties

Molecular Formula

C₂₁H₂₂O₄

Molecular Weight

338.4

Synonyms

3,11,20-Trioxopregna-1,4,16-trien-21-al;  16-Dehydro 17-Dehydroxy Prednisone 21-Aldehyde; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparisons

Compound Molecular Formula Molecular Weight Key Structural Features Pharmacological Activity
Prednisone C21H26O5 358.43 17-hydroxy, Δ1,4-diene Glucocorticoid prodrug (converted to prednisolone); anti-inflammatory, immunosuppressive
16,21-Didehydro 17-Dehydroxy Prednisone C21H24O4 340.42 Δ16,21-diene; 17-dehydroxy Likely reduced glucocorticoid activity due to lack of 17-hydroxyl; potential altered metabolic pathways
Prednisone 21-Acetate C23H28O6 416.47 21-acetate ester Enhanced lipophilicity; prolonged half-life via esterification
17-Desoxyprednisolone C21H28O4 344.44 17-dehydroxy Reduced receptor affinity; diminished anti-inflammatory potency
Budesonide Impurity 9 C21H26O6 374.43 Δ21-diene; 16α-hydroxy Structural analog with retained 17-hydroxyl; partial glucocorticoid activity

Key Findings:

Structural Impact on Activity: The 17-hydroxyl group in prednisone is essential for binding to glucocorticoid receptors. Its absence in 16,21-Didehydro 17-Dehydroxy Prednisone likely diminishes receptor interaction, reducing anti-inflammatory and immunosuppressive effects .

Pharmacokinetic Differences :

  • Prednisone 21-Acetate : Esterification at position 21 enhances lipid solubility, prolonging systemic exposure . In contrast, 16,21-Didehydro 17-Dehydroxy Prednisone lacks such modifications, suggesting shorter half-life.
  • 17-Desoxyprednisolone : Shares the 17-dehydroxy feature but retains prednisone’s Δ1,4-diene. Studies indicate a 50% reduction in receptor binding affinity compared to prednisolone , which may parallel activity trends in 16,21-Didehydro 17-Dehydroxy Prednisone.

Therapeutic Implications :

  • Reduced glucocorticoid activity in 16,21-Didehydro 17-Dehydroxy Prednisone could mitigate side effects like hyperglycemia or osteoporosis , but may limit efficacy in inflammatory diseases.
  • Its structural uniqueness positions it as a candidate for prodrug development or specialized applications (e.g., localized inflammation with minimized systemic effects).

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